Thalidomide-O-C4-NH2 (hydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

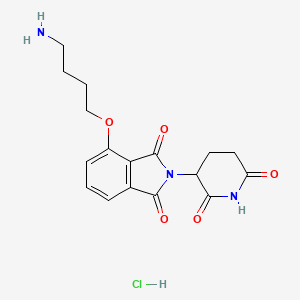

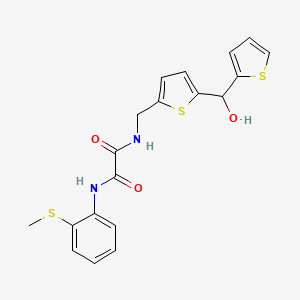

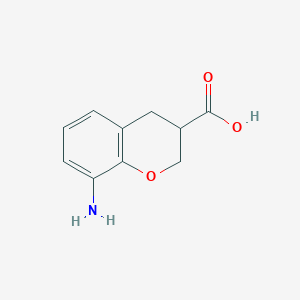

Thalidomide-O-C4-NH2 (hydrochloride) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and a linker . It is used in PROTAC (Proteolysis-Targeting Chimeras) technology .

Synthesis Analysis

Opto-thalidomide-O-acetamide-C4-NH2 hydrochloride enables the synthesis of molecules for light-induced targeted protein degradation . This conjugate contains a Cereblon (CRBN) recruiting ligand, a rigid linker, and a pendant amine for reactivity with a carboxylic acid on the target ligand . Many analogs are prepared to screen for optimal target degradation .Molecular Structure Analysis

The molecular formula of Thalidomide-O-C4-NH2 (hydrochloride) is C17H20ClN3O5 . Its molecular weight is 381.81 .Physical And Chemical Properties Analysis

Thalidomide-O-C4-NH2 (hydrochloride) appears as a solid, with a color ranging from white to light yellow . It is stored at 4°C, away from moisture .Wissenschaftliche Forschungsanwendungen

PROTAC Technology

Thalidomide-O-C4-NH2 (hydrochloride) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimera) technology . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Drug Discovery

The compound plays a significant role in drug discovery due to its ability to degrade target proteins. It’s used in the development of new drugs, especially in the field of cancer treatment .

Cancer Treatment

Thalidomide-O-C4-NH2 (hydrochloride) has potential applications in cancer treatment. Thalidomide and its analogs have been found to inhibit angiogenesis, a process by which new blood vessels form from pre-existing vessels. This property is beneficial in treating cancers, as it can prevent tumors from receiving nutrients and oxygen .

Treatment of Multiple Myeloma

Thalidomide is used in the treatment of multiple myeloma, a type of blood cancer. The compound’s ability to modulate the immune system and inhibit angiogenesis makes it effective in treating this disease .

Treatment of Erythema Nodosum Leprosum

Thalidomide is also used in the treatment of severe erythema nodosum leprosum, a severe form of leprosy. The compound’s immunomodulatory effects are beneficial in managing this condition .

Chiral Molecule Separation

Research has shown that Thalidomide-O-C4-NH2 (hydrochloride) can be used in the separation of chiral molecules. This is particularly important in drug discovery and design, as different enantiomers of a drug can have different biological effects .

Wirkmechanismus

Zukünftige Richtungen

The future directions of Thalidomide-O-C4-NH2 (hydrochloride) are likely to be influenced by ongoing research in the field of targeted protein degradation and PROTAC technology . As this compound plays a crucial role in these areas, advancements could lead to the development of more effective therapeutic strategies.

Eigenschaften

IUPAC Name |

4-(4-aminobutoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5.ClH/c18-8-1-2-9-25-12-5-3-4-10-14(12)17(24)20(16(10)23)11-6-7-13(21)19-15(11)22;/h3-5,11H,1-2,6-9,18H2,(H,19,21,22);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXZGWPQXJYEPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thalidomide-O-C4-NH2 (hydrochloride) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazin-5-one](/img/structure/B2407592.png)

![Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2407595.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2407602.png)

![3-Fluoro-N,N-dimethyl-1-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrrolidine-3-carboxamide](/img/structure/B2407603.png)

![9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B2407608.png)

![N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2407610.png)